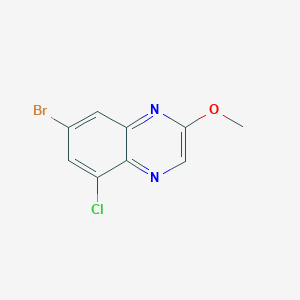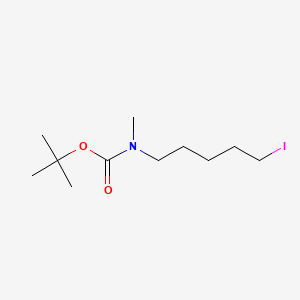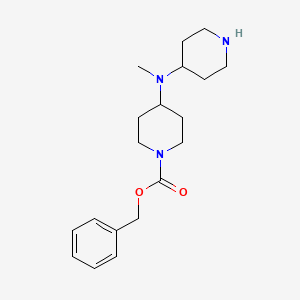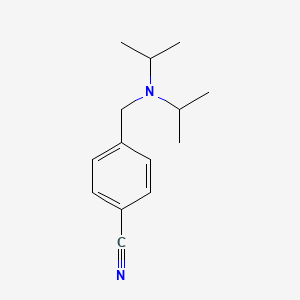
4-((Diisopropylamino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Diisopropylamino)methyl)benzonitrile is an organic compound with the molecular formula C13H18N2. It is known for its interesting photophysical properties, particularly its ability to exhibit dual fluorescence and fast intramolecular charge transfer. This compound is often studied in the context of its electronic and structural properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diisopropylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with diisopropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include alkanes such as n-hexane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-((Diisopropylamino)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-((Diisopropylamino)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study intramolecular charge transfer and fluorescence properties.
Biology: The compound’s photophysical properties make it useful in biological imaging and fluorescence microscopy.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a fluorescent marker.
Industry: It is used in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-((Diisopropylamino)methyl)benzonitrile involves intramolecular charge transfer, where the electron density is transferred from the diisopropylamino group to the benzonitrile moiety. This process is facilitated by the small energy gap between the locally excited state and the intramolecular charge transfer state. The compound’s unique structure allows for efficient charge transfer, leading to its dual fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar in structure but exhibits different photophysical properties.
4-(Methylamino)benzonitrile: Another related compound with distinct fluorescence characteristics.
Benzonitrile: The parent compound, which lacks the amino substituent.
Uniqueness
4-((Diisopropylamino)methyl)benzonitrile is unique due to its ability to undergo fast intramolecular charge transfer and exhibit dual fluorescence. This makes it a valuable compound for studying electronic transitions and developing new materials with specific photophysical properties.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-[[di(propan-2-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H20N2/c1-11(2)16(12(3)4)10-14-7-5-13(9-15)6-8-14/h5-8,11-12H,10H2,1-4H3 |
InChI Key |
JJCKXWKFHMELOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


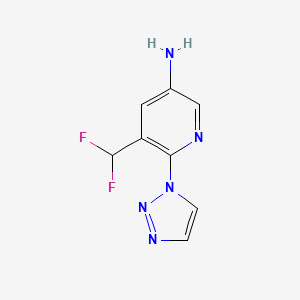
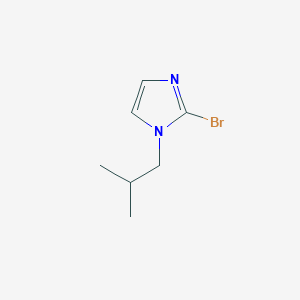

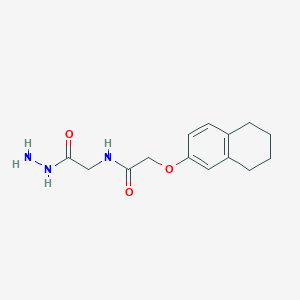
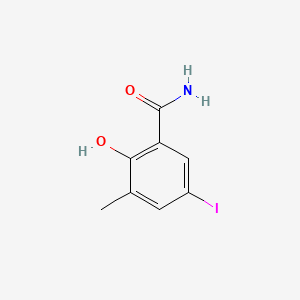
![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
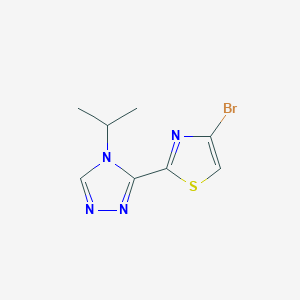

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
